![molecular formula C17H13ClFNO3 B2638114 (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 882081-97-2](/img/structure/B2638114.png)
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Description
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H13ClFNO3 and its molecular weight is 333.74. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Spectroscopic Properties
The synthesis of related compounds, exploring the spectroscopic properties and structural analysis, is a fundamental application of this compound. For instance, research has demonstrated the synthesis and characterization of thiourea derivatives showing significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011). Such studies highlight the potential of derivatives for developing novel antimicrobial agents with antibiofilm properties.
Antibacterial and Antifungal Activity
Research into the antibacterial and antifungal properties of fluorine-containing compounds, including derivatives similar to the subject compound, has been conducted. The synthesis of novel fluorine-containing thiadiazolotriazinones has shown potential as antibacterial agents, indicating the scope of such compounds in antimicrobial research (B. S. Holla et al., 2003).
Anti-Inflammatory Potential
Investigations into the anti-inflammatory activities of related compounds have yielded promising results. For example, a series of N-arylcinnamamide derivatives, previously known for their antimicrobial efficacy, also demonstrated significant anti-inflammatory potential, suggesting a broader therapeutic application (J. Hošek et al., 2019).
Molecular Structure Analysis
The analysis of molecular structure and spectroscopic properties is another critical application. Studies have focused on the vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions of similar compounds, providing insights into their chemical behavior and potential for further modification (A. Najiya et al., 2014).
properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-13-10-12(3-4-14(13)19)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLJBIUTRBVTP-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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